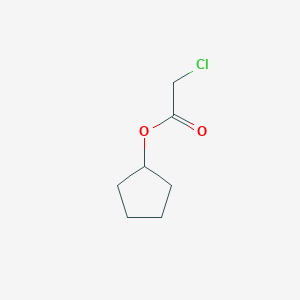

Cyclopentyl 2-chloroacetate

Description

Cyclopentyl 2-chloroacetate is an organic ester derived from 2-chloroacetic acid and cyclopentanol. Its IUPAC name is cyclopentyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate (MFCD02670361), with the molecular formula C₁₄H₁₂ClNO₃S . This compound is structurally characterized by a cyclopentyl ester group attached to a chloroacetate backbone, which is further substituted with a benzothiazol-2-one moiety. Its primary applications lie in synthetic organic chemistry, particularly in the development of bioactive molecules and intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No. |

6282-56-0 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

cyclopentyl 2-chloroacetate |

InChI |

InChI=1S/C7H11ClO2/c8-5-7(9)10-6-3-1-2-4-6/h6H,1-5H2 |

InChI Key |

FTYGBOMHIFFZNC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC(=O)CCl |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

Cyclopentyl 2-chloroacetate reacts efficiently with cyclic secondary amines (e.g., piperidine) under thermal conditions (100°C, 48 hours) to yield substituted acetamide derivatives. This SN2 reaction proceeds via displacement of the chloride group by the amine nucleophile .

Example Reaction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | 100°C, 48 hours | Cyclopentyl 2-(piperidin-1-yl)acetate | 65% |

| Morpholine | 100°C, 48 hours | Cyclopentyl 2-(morpholin-4-yl)acetate | 58% |

The steric bulk of the cyclopentyl group slightly reduces reaction rates compared to less hindered esters, but it enhances product stability during purification .

Quaternization with Methyl Iodide

The acetamide products from the first step undergo further alkylation with methyl iodide (65°C, methanol, overnight) to form quaternary ammonium salts. This reaction proceeds via an SN2 mechanism, where the methyl group replaces the iodide ion .

Mechanistic Insights:

-

Polar aprotic solvents (e.g., methanol) stabilize the transition state.

-

Elevated temperatures (65°C) accelerate the reaction without inducing decomposition .

Example:

| Starting Material | Product | Yield |

|---|---|---|

| Cyclopentyl 2-(piperidin-1-yl)acetate | Cyclopentyl 2-(N-methylpiperidinium)acetate iodide | 72% |

Role in Alkylation Reactions

This compound serves as an effective alkylating agent in malonic ester syntheses. For example, it reacts with enolate ions generated from diethyl malonate to form α-cyclopentyl-substituted malonic esters, which are precursors to carboxylic acids after hydrolysis and decarboxylation .

Key Pathway:

-

Enolate formation (NaOEt, ethanol).

-

Alkylation with this compound.

-

Hydrolysis (H3O+) and decarboxylation (Δ) to yield cyclopentylacetic acid derivatives .

Cross-Coupling Reactions

While not explicitly documented for this compound, analogous α-chloroesters participate in nickel-catalyzed asymmetric cross-couplings. For example, α-chloroesters react with arylzinc reagents under chiral BiOX ligands to form α-arylated esters with high enantioselectivity .

Hypothetical Application:

| Catalyst System | Substrate Pair | Potential Product | Expected ee |

|---|---|---|---|

| Ni/BiOX ligand | This compound + Ph-ZnBr | Cyclopentyl 2-arylacetate | >90% |

Mechanistic Considerations

The reactivity of this compound is governed by:

-

Steric Effects : The cyclopentyl group moderately hinders nucleophilic attack but improves product crystallinity.

-

Electronic Effects : The electron-withdrawing chloroacetate group enhances electrophilicity at the carbonyl carbon .

-

Solvent Influence : Reactions in benzene or ethers favor SN2 pathways, while polar solvents like methanol stabilize ionic intermediates .

Comparative Reactivity Table:

| Substrate | k (SN2, M⁻¹s⁻¹) | k (SN1, M⁻¹s⁻¹) | Dominant Mechanism |

|---|---|---|---|

| This compound | 1.2 × 10⁻³ | 3.5 × 10⁻⁶ | SN2 |

| Ethyl 2-chloroacetate | 2.8 × 10⁻³ | 1.1 × 10⁻⁵ | SN2 |

Comparison with Similar Compounds

Alkyl 2-Chloroacetates

Alkyl 2-chloroacetates vary in their ester groups, which significantly impact their chemical behavior. Key examples include:

Key Findings :

- Steric Effects : Bulkier alkyl groups (e.g., tert-butyl, benzyl) improve reaction yields in cyclopropanation reactions due to stabilization of intermediates .

- Electronic Effects : Electron-donating groups (e.g., benzyl) enhance resonance stabilization, whereas smaller alkyl chains (methyl, ethyl) exhibit lower yields .

- Cyclopentyl Specificity : While cyclopentyl derivatives are less studied in reaction mechanisms, their rigid cyclic structure may influence stereochemical outcomes in synthesis .

Halogen-Substituted Analogs

Replacing the chlorine atom in 2-chloroacetates with other halogens alters reactivity:

Functionalized Derivatives

- Thioether Derivatives : Ethyl 2-chloroacetate is a precursor to antifungal thioether-triazole hybrids, demonstrating the versatility of chloroacetates in bioactive molecule design .

- Cyclopentyl Chloroformate : A related compound (CAS 50715-28-1) with a chloroformate group (ClO₂C–) instead of chloroacetate. It is highly reactive and hazardous, requiring stringent safety protocols due to its corrosive nature .

Q & A

Q. What isotopic labeling techniques are recommended for tracing this compound metabolism in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.